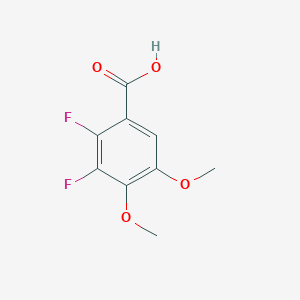
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene, also known as 1-Bromo-2-fluoro-3-methylbenzyloxybenzene, is a compound of interest in the field of organic chemistry. It is a brominated aromatic compound, and is a derivative of benzene. It can be used for a variety of applications, such as in the synthesis of pharmaceuticals, in the production of dyes, and in the manufacture of agricultural chemicals.
Applications De Recherche Scientifique
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene has a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It has also been used in the synthesis of dyes and pigments, as well as in the manufacture of agricultural chemicals. Additionally, it has been used in the synthesis of organic semiconductors, such as thin-film transistors.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene is not completely understood. However, it is believed that the compound acts as an electron-withdrawing group, which allows for the stabilization of anionic species. This stabilization of anionic species can lead to the formation of new products, such as pharmaceuticals, dyes, and pigments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene are not well understood. However, it is believed that the compound may have some anti-inflammatory and anticonvulsant properties. Additionally, it has been suggested that the compound may have some anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene has several advantages for use in lab experiments. The compound is relatively stable and has a low toxicity. Additionally, the compound is relatively easy to synthesize, and can be synthesized in a variety of ways. The compound also has a variety of applications in the synthesis of pharmaceuticals, dyes, pigments, and agricultural chemicals.
However, there are some limitations to the use of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene in lab experiments. The compound is relatively expensive, and the reaction conditions for its synthesis can be difficult to control. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are numerous potential future directions for 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene. One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the development of new pharmaceuticals, dyes, pigments, and agricultural chemicals. Finally, further research could be conducted to optimize the reaction conditions for the synthesis of the compound.
Méthodes De Synthèse
The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene can be achieved through a variety of methods. The most common method is the direct bromination of benzene using a brominating agent, such as bromine or N-bromosuccinimide (NBS). This reaction is generally carried out in a polar solvent, such as dichloromethane, at room temperature. The reaction is typically complete within a few hours. Another method of synthesis is the reaction of 4-bromo-2-fluorobenzaldehyde with benzyl bromide in the presence of a base, such as potassium carbonate. This reaction is typically carried out at temperatures between 80 and 90°C.
Propriétés
IUPAC Name |
1-bromo-3-fluoro-2-methyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-10-12(15)7-8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQXASZVJYKIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


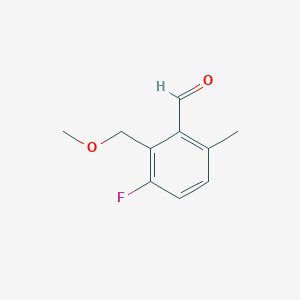



![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)
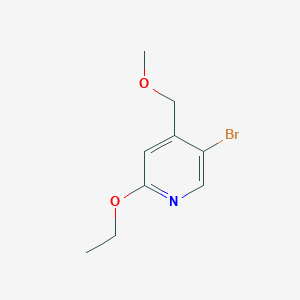
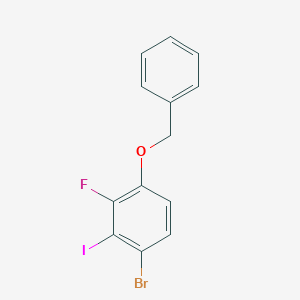
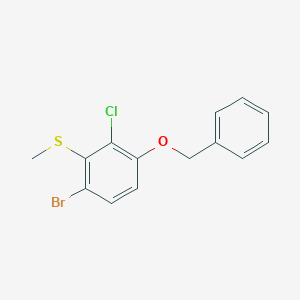

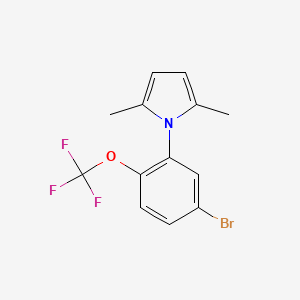
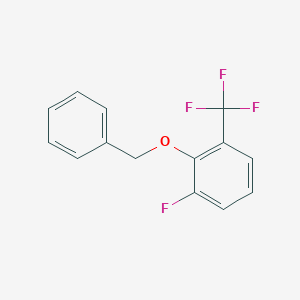
![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)
